molecular formula C17H12N4OS B2545050 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide CAS No. 1795420-24-4

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide

Cat. No.: B2545050
CAS No.: 1795420-24-4
M. Wt: 320.37
InChI Key: KMEGIFGEJRXUHK-UHFFFAOYSA-N
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Description

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide is a novel chemical compound offered for research and development purposes. The imidazo[2,1-b]thiazole scaffold, a core structural component of this molecule, is recognized in medicinal chemistry as a privileged structure due to its diverse biological activities . Research on analogous structures has shown that such derivatives can be potent inhibitors of specific biological targets. For instance, certain 6-phenylimidazo[2,1-b]thiazole derivatives have been identified as potent FLT3 inhibitors with potential applications in acute myeloid leukemia research . Other conjugates have demonstrated significant activity as microtubule-targeting agents, leading to cell cycle arrest and apoptosis in various human cancer cell lines . Furthermore, hybrid molecules incorporating the imidazo[2,1-b]thiazole core have been synthesized and evaluated for antiviral properties against viruses like parvovirus B19 . The specific mechanism of action and primary research applications for N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide are yet to be fully characterized, presenting a compelling opportunity for investigative studies. Researchers can utilize this compound to explore its potential interactions with kinase targets, its effects on cellular proliferation, or its role in other biochemical pathways. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS/c22-16(14-7-3-4-8-18-14)19-13-6-2-1-5-12(13)15-11-21-9-10-23-17(21)20-15/h1-11H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEGIFGEJRXUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide typically involves multi-step organic reactionsFor instance, the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid under specific conditions can yield the desired imidazo[2,1-b]thiazole derivative .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. A modern method includes the use of a three-reactor multistage system where intermediate compounds are not isolated, thus streamlining the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the reaction yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the imidazo[2,1-b]thiazole ring .

Scientific Research Applications

Medicinal Chemistry

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide has been studied for its antimycobacterial properties, particularly against Mycobacterium tuberculosis. In silico studies and biological evaluations have shown that derivatives of this compound exhibit significant activity against tuberculosis by inhibiting the enzyme pantothenate synthetase, which is crucial for the biosynthesis of coenzyme A in bacteria. For instance, certain derivatives demonstrated IC50 values as low as 2.03 μM against M. tuberculosis .

Anticancer Activity

Research indicates that imidazo[2,1-b]thiazole derivatives exhibit antitumor properties. Studies have shown that compounds bearing this scaffold can inhibit various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The mechanism often involves the inhibition of key signaling pathways such as the Raf kinase and insulin-like growth factor receptor pathways .

Biological Probes

Due to its ability to interact with specific biological targets, N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide serves as a valuable biological probe for studying cellular processes. Its application in drug discovery allows researchers to explore new therapeutic avenues and understand disease mechanisms better.

Case Studies

Several studies have documented the efficacy of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide derivatives:

  • Antimycobacterial Activity : Derivatives were synthesized and evaluated for their activity against M. tuberculosis, showing selective inhibition over non-tuberculous mycobacteria .
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that specific derivatives exhibited significant cytotoxic effects on human cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest .
  • Pharmacokinetic Studies : In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions have been performed to assess the pharmacokinetic profiles of these compounds, aiding in the selection of candidates for further development .

Mechanism of Action

The mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparative Analysis of Imidazo[2,1-b]thiazole Derivatives
Compound Name Substituents (Imidazothiazole) Functional Group Biological Activity Key Findings
Target Compound Phenyl Picolinamide Hypothesized kinase inhibition Structural similarity to VEGFR2 inhibitors (e.g., 5l) suggests potential activity .
5l (2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-methoxybenzylpiperazinyl)pyridin-3-yl)acetamide) 4-Chlorophenyl Acetamide with substituted pyridine VEGFR2 inhibition, cytotoxicity IC50 = 1.4 μM (MDA-MB-231); superior to sorafenib .
SRT1720 (N-[2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl)quinoxaline-2-carboxamide) Piperazinylmethyl Quinoxaline-2-carboxamide SIRT1 activation Enhances mitochondrial biogenesis; anti-obesity effects in mice .
N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide Phenyl 2-Methoxybenzamide Sirtuin modulation Anti-diabetic, anti-inflammatory, and anti-tumor activity .
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives Coumarin-linked Coumarin core Antiviral (Parvovirus B19) Inhibits viral replication in UT7/EpoS1 and EPCs .
(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide Hydroxypyrrolidinylmethyl Naphthamide ER stress-induced apoptosis Induces apoptosis in glioblastoma cells .

Activity and Selectivity Profiles

  • Anticancer Activity :

    • Compound 5l () demonstrates potent cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM), attributed to its 4-chlorophenyl and substituted pyridine groups, which enhance VEGFR2 inhibition .
    • The target compound’s picolinamide group may improve binding to kinase active sites compared to acetamide derivatives, though experimental validation is needed.
  • Enzyme Modulation: SRT1720 () activates SIRT1 10–100-fold more effectively than resveratrol, likely due to its quinoxaline carboxamide and piperazine groups, which facilitate NAD+-dependent deacetylase activity . The absence of a piperazine group in the target compound may limit SIRT1 modulation but could favor other targets.
  • Antiviral Activity :

    • Coumarin derivatives () inhibit Parvovirus B19 replication, with activity dependent on the coumarin core’s electronic properties . The target compound’s picolinamide group lacks this scaffold, suggesting divergent applications.

Q & A

Basic Research Question

  • Thin-layer chromatography (TLC) on silica gel with UV detection is used for real-time reaction monitoring.
  • Melting point determination via electrothermal apparatus ensures purity.
  • IUPAC nomenclature and InChI identifiers (e.g., computed via PubChem tools) provide structural validation .

How can Design of Experiments (DoE) principles be applied to optimize the synthesis of this compound?

Advanced Research Question
DoE minimizes experimental runs while maximizing data quality. For example:

  • Factor screening : Identify critical variables (e.g., temperature, reagent ratio) using fractional factorial designs.
  • Response surface methodology (RSM) : Model nonlinear relationships to optimize yield and selectivity.
  • Robustness testing : Assess parameter tolerances (e.g., reaction time variations).
    This approach reduces trial-and-error inefficiencies and enhances reproducibility .

What computational strategies are available to predict the reactivity or pharmacological properties of imidazo[2,1-b]thiazole derivatives?

Advanced Research Question

  • Quantum chemical calculations : Simulate reaction pathways (e.g., transition states in Friedel-Crafts acylation) to predict regioselectivity.
  • Molecular docking : Evaluate binding affinity to biological targets (e.g., kinases, antimicrobial enzymes).
  • Machine learning : Train models on existing bioactivity data to prioritize derivatives for synthesis.
    These methods integrate with experimental workflows to accelerate discovery .

How can researchers resolve contradictions in reported biological activities of imidazo[2,1-b]thiazole derivatives across different studies?

Advanced Research Question

  • Systematic meta-analysis : Aggregate data from multiple studies to identify trends or outliers.
  • Standardized assays : Use uniform protocols (e.g., MIC for antimicrobial activity) to minimize variability.
  • Comparative studies : Test derivatives under identical conditions to isolate structural determinants of activity.
    Cross-disciplinary collaboration (e.g., chemists and biologists) ensures methodological rigor .

What are the challenges in establishing structure-activity relationships (SAR) for this compound, and what methodological approaches are recommended?

Advanced Research Question
Challenges :

  • Structural complexity (e.g., fused rings, substituent effects).
  • Overlapping biological targets (e.g., antitumor vs. anti-inflammatory activity).
    Solutions :
  • Fragment-based design : Synthesize analogs with incremental modifications (e.g., halogenation, methoxy groups).
  • Multivariate analysis : Corrogate bioactivity data with electronic (Hammett constants) or steric parameters (Taft indices).
  • High-throughput screening : Profile libraries against diverse targets to map selectivity .

What safety protocols are critical when handling imidazo[2,1-b]thiazole derivatives in laboratory settings?

Basic Research Question

  • Adhere to Chemical Hygiene Plans for advanced laboratories, including 100% compliance with safety exams.
  • Use fume hoods for solvent-free reactions to mitigate inhalation risks.
  • Implement rigorous waste disposal protocols for reactive intermediates (e.g., acylating agents) .

How can heterogeneous catalysis be integrated into the synthesis of this compound to enhance sustainability?

Advanced Research Question

  • Solid acid catalysts (e.g., zeolites, sulfated zirconia) replace Eaton’s reagent to reduce waste.
  • Continuous flow reactors : Improve heat/mass transfer and enable catalyst recycling.
  • Life-cycle assessment (LCA) : Quantify environmental benefits (e.g., lower E-factor) compared to batch methods .

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